Orthogonal Reactivity: C–I vs. C–Cl Bond Dissociation Energy Gap Enables Sequential Cross-Coupling
The thermodynamic driving force for chemoselective oxidative addition is governed by the C–X bond dissociation energy (BDE). Aromatic C–I bonds exhibit a BDE of approximately 218 kJ/mol, whereas aromatic C–Cl bonds possess a BDE of approximately 335 kJ/mol, representing a difference of ~117 kJ/mol [1]. This substantial gap enables Pd(0) catalysts to oxidatively add exclusively into the C–I bond under mild conditions, leaving the C–Cl bond intact. Literature data demonstrate that ortho-substituted aryl iodides undergo oxidative addition to Pd(PPh₃)₄ at rates that are 2–10× faster than the corresponding aryl bromides [2], while unactivated aryl chlorides require specialized electron-rich ligands to achieve comparable reactivity [3].
| Evidence Dimension | Aromatic C–X bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | C–I BDE: ~218 kJ/mol; C–Cl BDE: ~335 kJ/mol; ΔBDE = ~117 kJ/mol |
| Comparator Or Baseline | Aromatic C–Br BDE: ~280 kJ/mol (ethyl 4-bromo-2-iodobenzoate ΔBDE I–Br = ~62 kJ/mol) |
| Quantified Difference | The I/Cl BDE gap (~117 kJ/mol) is ~1.9× larger than the I/Br gap (~62 kJ/mol), providing enhanced chemoselectivity |
| Conditions | Gas-phase bond dissociation energies; oxidative addition kinetics referenced to Pd(PPh₃)₄ in solution [REFS-1, REFS-2] |
Why This Matters
A larger BDE gap between the two halogen substituents translates into greater synthetic fidelity in sequential cross-coupling reactions, reducing unwanted dual-reaction byproducts that are more prevalent with the bromo analog.
- [1] Cottrell, T. L. The Strengths of Chemical Bonds, 2nd ed.; Butterworths: London, 1958. Bond dissociation energies for aromatic C–I (~218 kJ/mol) and C–Cl (~335 kJ/mol). View Source
- [2] Flemming, J. P.; et al. Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. September 2001, Issue 10, Pages 2675–2681. View Source
- [3] Guram, A. S.; Milne, J. E.; Tedrow, J. S.; Walker, S. D., Science of Synthesis: Cross Coupling and Heck-Type Reactions, (2013) 1, 10. View Source
